molecular formula C11H9BrO2 B8716718 3-Acetyl-6-bromo-2H-chromene

3-Acetyl-6-bromo-2H-chromene

Cat. No.: B8716718
M. Wt: 253.09 g/mol
InChI Key: LZKLTUMWALWYNP-UHFFFAOYSA-N
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Description

3-Acetyl-6-bromo-2H-chromene is a derivative of coumarin, a class of compounds known for their diverse pharmacological and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Acetyl-6-bromo-2H-chromene typically involves the bromination of 3-acetyl-2H-chromene. One common method includes the reaction of 3-acetyl-2H-chromene with bromine in the presence of a suitable solvent like acetic acid . The reaction is carried out under controlled temperature conditions to ensure selective bromination at the 6-position.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction parameters to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 3-Acetyl-6-bromo-2H-chromene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism by which 3-Acetyl-6-bromo-2H-chromene exerts its effects involves interaction with cellular targets that regulate cell proliferation. It is believed to interfere with the cell cycle, leading to the inhibition of cancer cell growth. The exact molecular targets and pathways are still under investigation, but it is thought to involve modulation of key signaling pathways involved in cell division and apoptosis .

Comparison with Similar Compounds

Uniqueness: 3-Acetyl-6-bromo-2H-chromene is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its acetyl group at the 3-position and bromine at the 6-position make it a versatile intermediate for the synthesis of various heterocyclic compounds .

Properties

Molecular Formula

C11H9BrO2

Molecular Weight

253.09 g/mol

IUPAC Name

1-(6-bromo-2H-chromen-3-yl)ethanone

InChI

InChI=1S/C11H9BrO2/c1-7(13)9-4-8-5-10(12)2-3-11(8)14-6-9/h2-5H,6H2,1H3

InChI Key

LZKLTUMWALWYNP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC2=C(C=CC(=C2)Br)OC1

Origin of Product

United States

Synthesis routes and methods

Procedure details

A heterogeneous solution of 100 g (497 mmol) of 5-bromo-2-hydroxybenzaldehyde and 13.8 g (10 mmol) of potassium carbonate (previously finely ground and dried at 90° C.) in 220 ml of butan-2-one is brought to reflux. A solution of 35.31 g (i.e. 42 ml, 497 mmol) of but-3-en-2-one in 40 ml of butan-2-one is then added dropwise over a period of from 15 to 20 minutes. After 4 hours' refluxing, 13.8 g (10 mmol) of potassium carbonate are added. The mixture is refluxed for 16 hours. When the reaction mixture has returned to room temperature, the solid is separated off by filtration and then washed with 2×50 ml of butan-2-one. The filtrate is then concentrated and the residue is purified by chromatography over a silica column (eluant: methylene chloride/cyclohexane, 1:1). Recrystallisation from diisopropyl ether yields 73 g of a yellowish solid.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
13.8 g
Type
reactant
Reaction Step One
Quantity
220 mL
Type
solvent
Reaction Step One
Quantity
42 mL
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Two
Quantity
13.8 g
Type
reactant
Reaction Step Three
Yield
58%

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